Lactic acid, cyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactic acid, cyclohexyl ester is an organic compound with the molecular formula C₉H₁₆O₃. It is an ester formed from lactic acid and cyclohexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lactic acid, cyclohexyl ester can be synthesized through the esterification of lactic acid with cyclohexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Lactic acid, cyclohexyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into lactic acid and cyclohexanol.
Reduction: It can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Oxidation: Under specific conditions, it can be oxidized to form different products, depending on the oxidizing agent used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Various oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Lactic acid and cyclohexanol.
Reduction: Corresponding alcohols.
Oxidation: Various oxidized products depending on the conditions.
Wissenschaftliche Forschungsanwendungen
Lactic acid, cyclohexyl ester has numerous applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential in developing biodegradable polymers for medical implants.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Wirkmechanismus
The mechanism by which lactic acid, cyclohexyl ester exerts its effects involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to release lactic acid, which then participates in metabolic pathways. The ester itself can act as a solvent or intermediate, facilitating various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Lactic acid, cyclohexyl ester can be compared with other esters of lactic acid, such as:
Lactic acid, ethyl ester: Known for its use as a solvent and in flavorings.
Lactic acid, methyl ester: Used in the production of biodegradable plastics.
Lactic acid, butyl ester: Utilized in the formulation of coatings and adhesives.
Uniqueness: this compound is unique due to its specific ester linkage with cyclohexanol, which imparts distinct physical and chemical properties compared to other lactic acid esters. Its applications in various fields highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
68791-95-7 |
---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
cyclohexyl 2-hydroxypropanoate |
InChI |
InChI=1S/C9H16O3/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3 |
InChI-Schlüssel |
MLXVQJMYSKICMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC1CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.